molecular formula C11H9N3O4 B14538134 2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide CAS No. 62004-16-4

2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide

Cat. No.: B14538134
CAS No.: 62004-16-4
M. Wt: 247.21 g/mol
InChI Key: YFMXPOMMWYPTTG-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a hydroxy group, and a nitrophenyl group attached to a but-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with cyanoacetic acid under basic conditions to form the corresponding cyanoacetamide intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups are key functional groups that contribute to its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide
  • 2-Cyano-3-hydroxy-N-(4-aminophenyl)but-2-enamide
  • 2-Cyano-3-hydroxy-N-(4-chlorophenyl)but-2-enamide

Uniqueness

2-Cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62004-16-4

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-(4-nitrophenyl)but-2-enamide

InChI

InChI=1S/C11H9N3O4/c1-7(15)10(6-12)11(16)13-8-2-4-9(5-3-8)14(17)18/h2-5,15H,1H3,(H,13,16)

InChI Key

YFMXPOMMWYPTTG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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